Cas no 74733-29-2 (Methyl 2-fluoro-4-methylbenzoate)

Methyl 2-fluoro-4-methylbenzoate is a fluorinated aromatic ester with the molecular formula C9H9FO2. This compound is characterized by the presence of a fluorine substituent at the ortho position and a methyl group at the para position relative to the ester functionality. It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. The fluorine atom enhances reactivity and stability, making it valuable for selective functionalization. The ester group provides a handle for further derivatization, such as hydrolysis or transesterification. Its well-defined structure and purity make it suitable for precision applications in research and industrial processes.
Methyl 2-fluoro-4-methylbenzoate structure
74733-29-2 structure
Product Name:Methyl 2-fluoro-4-methylbenzoate
CAS No:74733-29-2
MF:C9H9FO2
MW:168.164966344833
MDL:MFCD06204168
CID:1769718
PubChem ID:18759805
Update Time:2025-06-12

Methyl 2-fluoro-4-methylbenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-fluoro-4-methylbenzoate
    • methyl-2-fluoro-4-methylbenzoate
    • methyl 2-fluoro-4-methyl-benzoate
    • SureCN507988
    • 2-fluoro-4-methylbenzoic acid methyl ester
    • 2-fluoro-4-methyl-benzoic acid methyl ester
    • CS-0012595
    • AS-43004
    • Benzoic acid, 2-fluoro-4-methyl-, methyl ester
    • LLOLLEPUQXDZSG-UHFFFAOYSA-N
    • EN300-127620
    • AKOS006291946
    • SCHEMBL507988
    • 74733-29-2
    • DTXSID20596016
    • Z1198166777
    • Methyl2-fluoro-4-methylbenzoate
    • SY149329
    • MFCD06204168
    • DA-03122
    • MDL: MFCD06204168
    • Inchi: 1S/C9H9FO2/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5H,1-2H3
    • InChI Key: LLOLLEPUQXDZSG-UHFFFAOYSA-N
    • SMILES: FC1C=C(C)C=CC=1C(=O)OC

Computed Properties

  • Exact Mass: 168.05865769g/mol
  • Monoisotopic Mass: 168.05865769g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 1.137±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 226.8±28.0 ºC (760 Torr),
  • Flash Point: 88.5±18.9 ºC,
  • Solubility: Very slightly soluble (0.61 g/l) (25 º C),

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Methyl 2-fluoro-4-methylbenzoate Suppliers

Amadis Chemical Company Limited
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(CAS:74733-29-2)Methyl 2-fluoro-4-methylbenzoate
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Quantity:10.0g/25.0g/50.0g/100.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:56
Price ($):208.0/441.0/749.0/1275.0
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Additional information on Methyl 2-fluoro-4-methylbenzoate

Comprehensive Overview of Methyl 2-fluoro-4-methylbenzoate (CAS No. 74733-29-2): Properties, Applications, and Industry Insights

Methyl 2-fluoro-4-methylbenzoate (CAS No. 74733-29-2) is a fluorinated aromatic ester with significant relevance in pharmaceutical intermediates, agrochemical synthesis, and specialty chemical manufacturing. This compound, characterized by its methyl ester and fluoro-substituted benzene ring, has garnered attention due to its unique physicochemical properties and versatility in organic transformations. As industries increasingly prioritize fluorinated compounds for their enhanced stability and bioavailability, Methyl 2-fluoro-4-methylbenzoate emerges as a critical building block in modern synthetic chemistry.

The molecular structure of Methyl 2-fluoro-4-methylbenzoate combines a methyl group at the 4-position and a fluorine atom at the 2-position of the benzoate ring, contributing to its distinct electronic and steric effects. These features make it invaluable for Pd-catalyzed cross-coupling reactions, a topic frequently searched by chemists exploring C-F bond activation strategies. Recent studies highlight its role in synthesizing biaryl motifs, a structural component prevalent in FDA-approved drugs. This aligns with the growing demand for fluorine-containing pharmaceuticals, which account for over 30% of new drug approvals annually.

From an industrial perspective, 74733-29-2 is often discussed in forums focusing on scalable esterification methodologies and green chemistry—a trending topic in 2024. Researchers are investigating solvent-free synthesis routes for this compound to address environmental concerns, a subject frequently queried in academic search engines. Its lipophilicity (LogP ~2.1) and moderate boiling point (~220°C) also make it a candidate for high-performance liquid chromatography (HPLC) applications, particularly in the analysis of polar metabolites.

The compound's stability under acidic conditions has spurred interest in its use for prodrug development, another hot topic in medicinal chemistry circles. Patent databases reveal increasing applications of Methyl 2-fluoro-4-methylbenzoate in controlled-release formulations, with particular emphasis on its hydrolysis kinetics—a frequent search term among formulation scientists. Furthermore, its low toxicity profile (as per OECD 420 guidelines) positions it favorably compared to halogenated analogs, addressing the industry's shift toward safer chemical alternatives.

In material science, the crystallographic properties of CAS 74733-29-2 have been examined for nonlinear optical materials, leveraging the strong dipole moment induced by its asymmetric fluorine placement. This application resonates with searches for advanced electronic materials and organic semiconductors. Notably, its derivatives show promise in OLED technology, a sector projected to grow at 15% CAGR through 2030.

Quality control protocols for Methyl 2-fluoro-4-methylbenzoate typically involve GC-MS and NMR spectroscopy, with purity standards exceeding 98% for pharmaceutical use. Analytical chemists frequently search for spectral databases of fluorobenzoates, underscoring the need for detailed characterization data. The compound's IR fingerprint region (1700-1750 cm-1 for ester C=O stretch) serves as a key identifier, a technique often queried in spectroscopy troubleshooting forums.

Supply chain dynamics reveal that 74733-29-2 is predominantly manufactured in facilities with continuous flow chemistry capabilities—a technology trending in process chemistry discussions. Regulatory filings indicate compliance with REACH and USP standards, addressing common queries about global chemical compliance. Storage recommendations emphasize protection from UV degradation, a concern raised in stability studies of fluorinated compounds.

Emerging research explores the enzymatic resolution of Methyl 2-fluoro-4-methylbenzoate enantiomers using lipase-catalyzed reactions, tapping into the biocatalysis trend that dominates sustainable chemistry literature. This aligns with search patterns showing increased interest in stereoselective synthesis techniques. The compound's chiral center potential (when derivatized) makes it relevant to asymmetric catalysis studies—a subject with over 5,000 annual academic paper citations.

Market analysis indicates steady demand growth for 74733-29-2 at 6.8% yearly, driven by expanding applications in electronic chemicals and advanced polymer additives. Industry reports correlate this with the broader fluorochemicals market expansion, projected to reach $36 billion by 2027. Such data points respond to frequent searches for chemical market intelligence and material forecasting.

In conclusion, Methyl 2-fluoro-4-methylbenzoate (CAS 74733-29-2) represents a multifaceted compound bridging pharmaceutical innovation, materials science, and sustainable chemistry. Its evolving applications reflect the convergence of molecular design and industrial needs—topics consistently ranking high in chemical database search metrics. Ongoing research continues to uncover novel utilities for this fluorinated ester, ensuring its prominence in specialty chemical discourse for years to come.

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Amadis Chemical Company Limited
(CAS:74733-29-2)Methyl 2-fluoro-4-methylbenzoate
A865812
Purity:99%/99%/99%/99%
Quantity:10.0g/25.0g/50.0g/100.0g
Price ($):208.0/441.0/749.0/1275.0
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